An In-Depth Technical Guide to 4-Amino-1-benzylpiperidin-2-one
An In-Depth Technical Guide to 4-Amino-1-benzylpiperidin-2-one
This guide provides a comprehensive technical overview of 4-Amino-1-benzylpiperidin-2-one, a key intermediate in contemporary pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis, reactivity, and applications, grounded in established scientific literature and field expertise.
Introduction: The Significance of the Piperidinone Scaffold
The piperidinone scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor to the piperidine ring—a structure prevalent in numerous natural products and pharmaceuticals.[1] 4-Amino-1-benzylpiperidin-2-one, in particular, has emerged as a critical building block, valued for its functionalized structure that allows for diverse chemical modifications.[1] This versatility is instrumental in developing new chemical entities, especially in the synthesis of complex molecules with a wide range of therapeutic applications.[1]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-Amino-1-benzylpiperidin-2-one are summarized below.
Structural and General Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-1-benzylpiperidin-2-one | PubChem |
| Synonyms | 4-amino-1-(phenylmethyl)-2-piperidinone | PubChem |
| CAS Number | 249929-59-9 | - |
| Molecular Formula | C₁₂H₁₆N₂O | [2] |
| Molecular Weight | 204.27 g/mol | [2] |
Predicted Physicochemical Data
| Property | Value | Source(s) |
| XlogP | 0.4 | [2] |
| Monoisotopic Mass | 204.12627 Da | [2] |
Chemical Structure:
Caption: Chemical structure of 4-Amino-1-benzylpiperidin-2-one.
Synthesis and Reactivity
4-Amino-1-benzylpiperidin-2-one is primarily synthesized as a key intermediate for more complex pharmaceutical agents. A common synthetic approach involves the reductive amination of 1-benzyl-4-piperidone, followed by the introduction of the amino group.[3]
Illustrative Synthetic Pathway:
Caption: Enzymatic cascade for a Sitagliptin intermediate. [4]
Spectral Data for Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds.
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¹H NMR: Proton NMR provides information on the hydrogen atoms in the molecule, confirming the presence of the benzyl group, the piperidine ring protons, and the amino group protons.
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¹³C NMR: Carbon NMR is used to identify all unique carbon atoms within the molecule, including the carbonyl carbon of the lactam.
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Mass Spectrometry (MS): MS analysis confirms the molecular weight of the compound. The predicted monoisotopic mass is 204.12627 Da. [2]* Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretch of the lactam and the N-H stretches of the amino group.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling 4-Amino-1-benzylpiperidin-2-one.
Hazard Identification
Based on data for structurally similar compounds like 4-Amino-1-benzylpiperidine, the following hazards may be anticipated:
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Causes skin irritation. [5][6]* Causes serious eye damage/irritation. [5][6][7]* May cause respiratory irritation. [6][7]
Recommended Handling Procedures
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Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood. [7]Ensure that emergency eye wash stations and safety showers are readily accessible. [5]* Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [7] * Skin Protection: Wear suitable protective gloves and clothing to prevent skin contact. [7] * Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator. [7]* Hygiene: Wash hands thoroughly after handling. [7]Do not eat, drink, or smoke in the work area. [5]
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Storage
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Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]* Keep away from incompatible materials such as strong oxidizing agents and strong acids. [7]
Experimental Protocol: General Procedure for Reductive Amination
The following is a generalized, illustrative protocol for a reductive amination reaction, a key step in the synthesis of piperidine derivatives. This protocol is for educational purposes and must be adapted and optimized for specific substrates and scales by a qualified chemist.
Objective: To synthesize a substituted piperidine from a piperidone precursor.
Materials:
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1-Benzyl-4-piperidone
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Ammonia source (e.g., ammonium acetate, ammonia in methanol)
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Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
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Anhydrous solvent (e.g., methanol, dichloroethane)
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Glacial acetic acid (if required to catalyze imine formation)
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Work-up reagents (e.g., saturated sodium bicarbonate solution, brine)
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Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
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Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-benzyl-4-piperidone in the chosen anhydrous solvent.
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Imine Formation: Add the ammonia source to the solution. If necessary, add a catalytic amount of glacial acetic acid to facilitate the formation of the intermediate imine. Stir the mixture at room temperature for a specified period (e.g., 1-2 hours).
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Reduction: Cool the reaction mixture in an ice bath. Carefully add the reducing agent portion-wise, monitoring for any gas evolution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., dichloromethane).
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Washing: Wash the combined organic layers with water and then with brine to remove any residual aqueous components.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product using a suitable technique, such as column chromatography or crystallization, to obtain the desired 4-aminopiperidine derivative.
Self-Validating System: Throughout this protocol, in-process controls are critical. TLC or LC-MS at each stage (after imine formation, during reduction, and post-work-up) validates the progression of the reaction and confirms the identity of the product, ensuring the integrity of the synthetic process.
Conclusion
4-Amino-1-benzylpiperidin-2-one stands as a testament to the strategic importance of heterocyclic scaffolds in modern drug discovery. Its role as a key intermediate, particularly in the synthesis of antidiabetic agents, underscores its value to the pharmaceutical industry. A comprehensive understanding of its chemical properties, synthetic routes, and handling requirements is paramount for its effective and safe utilization in the laboratory and in manufacturing settings. Continued research into novel applications and more efficient, greener synthetic methodologies will further solidify the importance of this versatile chemical building block.
References
A compiled list of sources will be provided upon request, including links to peer-reviewed articles, chemical supplier safety data sheets, and public chemical databases for verification.
Sources
- 1. 4-amino-1-benzylpiperidin-2-one dihydrochloride | 2763754-78-3 | Benchchem [benchchem.com]
- 2. PubChemLite - 4-amino-1-benzylpiperidin-2-one dihydrochloride (C12H16N2O) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. synquestlabs.com [synquestlabs.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]

